molecular formula C3H5NaOS2 B148604 Sodium ethylxanthate CAS No. 140-90-9

Sodium ethylxanthate

Cat. No. B148604
CAS RN: 140-90-9
M. Wt: 144.2 g/mol
InChI Key: RZFBEFUNINJXRQ-UHFFFAOYSA-M
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Description

Sodium ethyl xanthate (SEX) is an organosulfur compound with the chemical formula CH3CH2OCS2Na . It is a pale yellow powder, which is usually obtained as the dihydrate . Sodium ethyl xanthate is used in the mining industry as a flotation agent . It exhibits moderate oral and dermal acute toxicity in animal studies and is an eye and skin irritant . It is also used in the system of leprosy, rubber vulcanization accelerator, agriculture for grain drying .


Synthesis Analysis

Sodium ethyl xanthate can be prepared by treating sodium ethoxide with carbon disulfide .


Molecular Structure Analysis

The molecular formula of Sodium ethyl xanthate is C3H5NaOS2 . It has an average mass of 144.191 Da and a mono-isotopic mass of 143.967957 Da .


Chemical Reactions Analysis

Sodium ethyl xanthate is a pale yellow powder. Its aqueous solutions are stable at high pH if not heated. It rapidly hydrolyses at pH less than 9 at 25 °C . It is the conjugate base of the ethyl xanthic acid, a strong acid with pKa of 1.6 and pKb estimated as 12.4 for the conjugate base . Sodium ethyl xanthate easily adsorbs on the surface of many sulfide minerals .


Physical And Chemical Properties Analysis

Sodium ethyl xanthate is a pale yellow powder . It has a density of 1.263 g/cm3 . It has a melting point of 182 to 256 °C and decomposes at its boiling point . It is soluble in water with a solubility of 450 g/L at 10 °C . It has an acidity (pKa) of 1.6 and a basicity (pKb) of 12.4 .

Scientific Research Applications

Mineral Processing and Flotation

Sodium ethylxanthate is a prominent collector in the froth flotation process for sulfide minerals . It’s used to render the surface of minerals hydrophobic, facilitating their separation from the gangue. This application is crucial in the mining industry for the recovery of valuable metals like copper, nickel, silver, and gold .

Wastewater Treatment

In mineral processing wastewater, residual xanthate poses environmental and health hazards. Research has been directed towards developing treatment technologies to degrade xanthate pollutants. These include coagulation flocculation, adsorption, microbiological, Fenton, ozone oxidation, and photocatalytic methods .

Eco-Friendly Flotation Agents

Efforts to minimize the environmental impact of flotation processes have led to the development of new eco-friendly xanthate-based flotation agents. These agents aim to maintain collector efficiency while reducing toxicity, with research exploring the synergism of xanthates with biomass and biodegradable green reagents .

Anti-Corrosive Applications

Sodium ethylxanthate has been investigated as an anti-corrosive agent. Studies show that it can significantly inhibit corrosion in acidic environments, making it a potential candidate for protecting metal surfaces in industrial applications .

Organometallic Chemistry

As an organometallic compound, Sodium ethylxanthate finds applications in various chemical reactions, serving as a reagent, catalyst, or precursor material. Its roles are diverse, ranging from thin film deposition to pharmaceuticals and LED manufacturing .

Enhanced Recovery of Metal Sulfides

The compound’s ability to selectively bind to metal sulfide surfaces has made it a valuable agent in the enhanced recovery of metal sulfides from ore slurries. This specificity is particularly beneficial for the efficient extraction of metals in complex ores .

Safety and Hazards

Sodium ethyl xanthate is flammable and its dust may form an explosive mixture with air . It is toxic and has severe corrosive hazard . It is harmful if swallowed or if inhaled, and it is toxic in contact with skin . It causes severe skin burns and eye damage . It causes damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

Future Directions

The Sodium Ethyl Xanthate market is experiencing substantial growth due to the rising demand for flotation agents in the mining industry . The growing emphasis on sustainable mining practices and stricter regulations regarding the use of chemicals in the mining industry will drive the demand for eco-friendly flotation agents like Sodium Ethyl Xanthate . Additionally, the increasing investments in mining activities in emerging economies, coupled with the rising consumption of minerals in various sectors, will further boost the growth of the Sodium Ethyl Xanthate market .

Mechanism of Action

Target of Action

Sodium ethylxanthate (SEX) is an organosulfur compound primarily used in the mining industry as a flotation agent . Its primary targets are sulfide minerals, on which it easily adsorbs .

Mode of Action

The compound works by enhancing the hydrophobicity of the mineral surface, allowing metal-sulfides to attach to its polar end . The hydrophobic non-polar end then rises to the water surface with air bubbles, forming a froth that can be skimmed off . This process is key in the froth flotation method used for efficient mineral processing and metal recovery .

Biochemical Pathways

Sodium ethylxanthate’s action involves a series of chemical reactions. It is susceptible to hydrolysis and oxidation at low pH . Hydrolysis results in the formation of ethanol and carbon disulfide , while oxidation produces diethyl dixanthogen disulfide .

Pharmacokinetics

, which would influence its absorption and distribution. Its rapid hydrolysis at pH less than 9 at 25 °C suggests that it’s metabolized quickly under certain conditions.

Result of Action

The result of sodium ethylxanthate’s action is the separation of valuable minerals from ores in the mining industry . On a molecular level, it alters the surface properties of the target minerals, making them hydrophobic and allowing them to be separated from the rest of the material .

Action Environment

The action of sodium ethylxanthate is influenced by environmental factors such as pH and temperature. It rapidly hydrolyses at pH less than 9 at 25 °C . In cold climates, the degradation kinetics of xanthates may be slower, leading to higher concentrations of xanthate residues in the discharge water . This could potentially lead to environmental impacts, highlighting the importance of careful management and removal strategies .

properties

IUPAC Name

sodium;ethoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFBEFUNINJXRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151-01-9 (Parent)
Record name Sodium O-ethyl dithiocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044801
Record name SEX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium ethylxanthate

CAS RN

140-90-9
Record name Sodium O-ethyl dithiocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonodithioic acid, O-ethyl ester, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name SEX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium O-ethyl dithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM ETHYLXANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R5A3652VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ethylxanthate

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